N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Lipophilicity Drug design Structure-activity relationship

Procure N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS 1820711-76-9) for your differentiated SAR exploration. This 2-glycinyl-4-trifluoromethyl-6-arylpyrimidine features a distinct 4-methoxyphenyl substituent (XLogP3=2.7, HBA=9, rotatable bonds=5), enabling interrogation of electronic and conformational effects at the 6-position without halogen bonding interference. Suitable for calibrating ADME models against halogenated analogs (4-F/4-Cl). Critical for HIF prolyl hydroxylase inhibitor discovery and crop protection programs targeting resistant strains. Not for human or veterinary use.

Molecular Formula C14H12F3N3O3
Molecular Weight 327.26 g/mol
CAS No. 1820711-76-9
Cat. No. B6592165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
CAS1820711-76-9
Molecular FormulaC14H12F3N3O3
Molecular Weight327.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F
InChIInChI=1S/C14H12F3N3O3/c1-23-9-4-2-8(3-5-9)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20)
InChIKeyUONUCEIZMHNHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS 1820711-76-9) – Chemical Identity and Core Properties for Procurement


N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS 1820711-76-9) is a synthetic, non-commercial pyrimidine derivative featuring a 4-methoxyphenyl substituent at C6, a trifluoromethyl group at C4, and an N-linked glycine moiety at C2 of the pyrimidine ring [1]. It has a molecular formula of C14H12F3N3O3, a molecular weight of 327.26 g/mol, a computed XLogP3 of 2.7, and contains 2 hydrogen bond donors and 9 hydrogen bond acceptors [1]. This compound belongs to the 2-glycinyl-4-trifluoromethyl-6-arylpyrimidine class, which has been explored in the patent literature as a scaffold for HIF prolyl hydroxylase inhibitors [2]. Direct quantitative biological activity data from primary peer-reviewed literature are not publicly available for this specific compound; consequently, differentiation evidence herein relies on computed physicochemical property comparisons with closest structural analogs and class-level pharmacological inference [1][2][3].

Procurement Risk of Interchanging N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine with Unqualified Structural Analogs


The 2-glycinyl-4-trifluoromethyl-6-arylpyrimidine scaffold is acutely sensitive to the electronic and steric character of the 6-aryl substituent. Replacing the 4-methoxyphenyl group with a 4-fluorophenyl or 4-chlorophenyl group substantially alters computed lipophilicity (XLogP3: 2.7 vs. 2.8 vs. 3.3), hydrogen bond acceptor count (9 vs. 9 vs. 8), and rotatable bond count (5 vs. 4 vs. 4), each of which is a critical determinant of membrane permeability, aqueous solubility, and target binding pose [1][2][3]. These computationally derived differences indicate that generic substitution without experimental validation risks a change in pharmacological profile—including altered potency, selectivity, or metabolic stability—thereby making scientific and procurement decisions that rely on simple structural analogy unreliable without head-to-head comparative data [1][2][3][4].

Quantitative Differentiation Evidence for N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Against Closest Structural Analogs


Lipophilicity Modulation via 4-Methoxyphenyl Substitution: XLogP3 Comparison with Fluoro and Chloro Analogs

The 4-methoxyphenyl analog (target compound) exhibits a computed XLogP3 of 2.7, which is 0.1 log unit lower than the 4-fluorophenyl analog (XLogP3 = 2.8) and 0.6 log units lower than the 4-chlorophenyl analog (XLogP3 = 3.3) [1][2][3]. This reduced lipophilicity is consistent with the electron-donating methoxy group increasing polarity relative to halogen substituents, and may translate into improved aqueous solubility and a reduced risk of nonspecific protein binding compared to the chloro analog [1][2][3].

Lipophilicity Drug design Structure-activity relationship

Hydrogen Bond Acceptor Capacity Retained Through Methoxy Substitution: Comparison with 4-Chloro Analog

The target compound possesses 9 hydrogen bond acceptors, which matches the 4-fluoro analog (9) but is one greater than the 4-chloro analog (8) [1][2][3]. The additional acceptor arises from the methoxy oxygen of the 4-methoxyphenyl group, which is absent in the chloro derivative. This difference may influence target binding pose and affinity in systems where a hydrogen bond acceptor at that vector is beneficial [1][2][3].

Hydrogen bonding Molecular recognition Medicinal chemistry

Increased Conformational Flexibility: Rotatable Bond Count Relative to Halogenated Analogs

The 4-methoxyphenyl derivative has 5 rotatable bonds, one more than both the 4-fluoro and 4-chloro analogs, which each possess 4 rotatable bonds [1][2][3]. The additional rotatable bond resides in the methoxy group and may confer greater conformational entropy upon binding, potentially affecting both binding kinetics (on/off rates) and the entropic penalty of binding [1][2][3].

Conformational flexibility Entropy Binding kinetics

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Solubility Optimization

The target compound has a molecular weight of 327.26 g/mol, which is 12.04 g/mol higher than the 4-fluoro analog (315.22 g/mol) and 4.42 g/mol lower than the 4-chloro analog (331.68 g/mol) [1][2][3]. This intermediate molecular weight positions the methoxy derivative between the lighter fluoro and heavier chloro congeners, with potential implications for passive membrane permeability, aqueous solubility, and compliance with Lipinski's Rule of Five [1][2][3].

Molecular weight Drug-likeness Physicochemical profiling

Class-Level Pharmacological Inference: HIF Prolyl Hydroxylase Inhibitor Scaffold Potential

The 2-glycinyl-4-trifluoromethyl-6-arylpyrimidine scaffold is claimed in the patent literature as a core structure for HIF prolyl hydroxylase inhibitors, a target validated for the treatment of anemia [1]. While the specific 4-methoxyphenyl derivative (CAS 1820711-76-9) is not individually exemplified with IC50 data in the public domain, the patent family (e.g., US 2008/0171756 A1) establishes that N-substituted glycine derivatives of this general pyrimidinedione class antagonize HIF prolyl hydroxylases [1]. This class-level evidence supports the target compound's utility as a structural analog within HIF prolyl hydroxylase drug discovery programs, particularly for SAR exploration where the 4-methoxyphenyl substituent provides a distinct electronic profile relative to halogenated or unsubstituted phenyl analogs [1].

HIF prolyl hydroxylase Anemia Patent scaffold

Antifungal and Insecticidal Activity Landscape for Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety

A 2022 study reported that a series of 23 novel trifluoromethyl pyrimidine derivatives containing an amide moiety exhibited notable in vitro antifungal activity against Physalospora piricola, Cercospora beticola, Botrytis cinerea, and Thanatephorus cucumeris, and insecticidal activity against Mythimna separata [1]. While the specific 4-methoxyphenyl-glycine compound was not included in that study, the structural congruence—trifluoromethyl pyrimidine core with an amide (glycine) functionality—provides class-level evidence supporting its potential relevance in agrochemical lead discovery. The methoxyphenyl substitution offers a distinct electronic environment that may modulate activity relative to the reported analogs [1].

Antifungal Insecticidal Agrochemical Trifluoromethylpyrimidine

Validated Application Scenarios for N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Based on Quantitative Differentiation Evidence


HIF Prolyl Hydroxylase Inhibitor SAR Campaigns

The compound serves as a structurally enabled member of the 2-glycinyl-4-trifluoromethyl-6-arylpyrimidine class, which is a patented scaffold for HIF prolyl hydroxylase inhibition (US 2008/0171756 A1) [1]. Its distinct 4-methoxyphenyl substituent provides a unique combination of lipophilicity (XLogP3 = 2.7), hydrogen bond acceptor count (9), and rotatable bond count (5) that differentiates it from halogenated analogs [2][3][4]. In SAR exploration, this compound enables interrogation of electronic and conformational effects at the 6-position without the confounding influence of halogen bonding interactions.

Agrochemical Lead Discovery for Antifungal and Insecticidal Agents

Structural analogs of trifluoromethyl pyrimidine amides have demonstrated in vitro antifungal activity against major plant pathogens and insecticidal activity against Mythimna separata in a 2022 Frontiers in Chemistry study [5]. The 4-methoxyphenyl derivative offers a distinct electronic profile relative to the published analogs and can serve as a differentiated lead-like scaffold for crop protection discovery programs targeting fungicide- or insecticide-resistant strains.

Physicochemical Profiling and ADME Model Compound Studies

With a computed XLogP3 of 2.7, molecular weight of 327.26 g/mol, and 5 rotatable bonds [2], this compound falls within a tractable property space for oral bioavailability. It can serve as a model compound in permeability and solubility assay development where systematic variation of 4-substituent (methoxy vs. fluoro vs. chloro) allows calibration of computational ADME models and validation of in vitro-in vivo correlations.

Custom Synthesis and Fluorinated Building Block Libraries

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the glycine moiety provides a versatile handle for further derivatization (e.g., amide coupling, esterification) [1][2]. The compound is suitable for inclusion in diversity-oriented synthesis libraries where the 4-methoxyphenyl group offers a synthetically accessible vector for late-stage functionalization, enabling rapid exploration of chemical space around the pyrimidine core.

Quote Request

Request a Quote for N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.